(2s)-2,3-Diaminopropan-1-ol

Medicinal inorganic chemistry Platinum anticancer complexes Chiral discrimination

(2S)-2,3-Diaminopropan-1-ol (CAS 87638-24-2) is a chiral C₃ vicinal diamino alcohol bearing a primary hydroxyl and two primary amine groups on adjacent carbons, with the (S)-configuration at the C-2 stereogenic centre. It serves as a versatile enantiopure building block for constructing α,β-diamino acid motifs found in multiple classes of peptidic natural products, and as a chiral bidentate ligand for transition-metal complexes.

Molecular Formula C3H10N2O
Molecular Weight 90.12 g/mol
Cat. No. B12972622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s)-2,3-Diaminopropan-1-ol
Molecular FormulaC3H10N2O
Molecular Weight90.12 g/mol
Structural Identifiers
SMILESC(C(CO)N)N
InChIInChI=1S/C3H10N2O/c4-1-3(5)2-6/h3,6H,1-2,4-5H2/t3-/m0/s1
InChIKeyQHBWSLQUJMHGDB-VKHMYHEASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-2,3-Diaminopropan-1-ol – Chiral Vicinal Diamino Alcohol for Enantioselective Synthesis and Medicinal Chemistry Procurement


(2S)-2,3-Diaminopropan-1-ol (CAS 87638-24-2) is a chiral C₃ vicinal diamino alcohol bearing a primary hydroxyl and two primary amine groups on adjacent carbons, with the (S)-configuration at the C-2 stereogenic centre. It serves as a versatile enantiopure building block for constructing α,β-diamino acid motifs found in multiple classes of peptidic natural products, and as a chiral bidentate ligand for transition-metal complexes. The compound is commercially supplied as the free base or dihydrochloride salt at certified purities of 95–98% . Its primary value proposition lies in the defined (S)-stereochemistry, which directly maps onto the L-configuration of the non-proteinogenic amino acid L-2,3-diaminopropanoic acid (L-Dap), the biosynthetic precursor to the tuberactinomycin, bleomycin, and dapdiamide antibiotic families [1].

Why Racemic or Opposite-Enantiomer 2,3-Diaminopropan-1-ol Cannot Substitute for the (2S)-Enantiomer in Stereochemically Defined Applications


Substitution of (2S)-2,3-diaminopropan-1-ol with its (2R)-enantiomer (CAS 87638-26-4) or the racemic mixture (CAS 2811-20-3) is not stereochemically neutral. In Pt(II) antitumor complexes, the (R)- and (S)-enantiomers adopt distinct chelate ring conformations (λ-gauche vs. δ-gauche) that produce measurably divergent biological activities [1]. Furthermore, the (2S)-enantiomer is the direct synthetic precursor to L-Dap, the enantiomer required by biosynthetic enzymes for constructing capreomycin, viomycin, bleomycin, staphyloferrin, and dapdiamide antibiotics; the (2R)-enantiomer yields D-Dap, which is not recognised by these enzymatic pathways [2]. Even regioisomeric substitution with 1,3-diamino-2-propanol changes the chelate ring size from five- to six-membered, fundamentally altering metal-binding geometry. The quantitative evidence below demonstrates that these differences are not cosmetic but functionally decisive for procurement decisions.

(2S)-2,3-Diaminopropan-1-ol – Quantitative Differentiation Evidence vs. Closest Analogs


Chelate Ring Conformation and Antitumor Activity: (2S)- vs. (2R)-2,3-Diaminopropan-1-ol in Pt(II) Complexes Against Leukemia L1210

In a direct head-to-head comparison, Pt(II) complexes of (2R)-2,3-diaminopropanol (R-pnOH) and (2S)-2,3-diaminopropanol (S-pnOH) were synthesised as halogeno, sulfato, and nitrato derivatives and tested against murine leukemia L1210 cells. ¹³C-NMR and circular dichroism spectroscopy established that the chelate rings adopt λ-gauche and δ-gauche conformations for R-pnOH and S-pnOH, respectively. Complexes containing R-pnOH exhibited unequivocally higher antitumor activity than those containing S-pnOH or racemic pnOH across all counterion series [1]. This conformational difference, arising solely from the inverted C-2 stereochemistry, translates into a functional divergence that precludes interchange of the enantiomers in medicinal inorganic chemistry programmes.

Medicinal inorganic chemistry Platinum anticancer complexes Chiral discrimination

Enantiospecific Synthesis from Chiral Pool: (2S)- from L-Serine vs. (2R)- from D-Serine

Both enantiomers of 2,3-diaminopropanol have been prepared via enantiospecific five-step syntheses starting from the corresponding N-benzyloxycarbonyl-protected methyl esters of L-serine (for the (2S)-enantiomer) and D-serine (for the (2R)-enantiomer). The C-2 stereochemistry of the starting amino acid is fully retained throughout the sequence, yielding each enantiomer without racemisation . An alternative contemporary route from D- and L-erythrofuranose via cascade Overman rearrangement also delivers orthogonally protected 2,3-diaminopropanols with verified stereochemistry by X-ray crystallography [1]. The (2S)-enantiomer derived from L-serine maps directly onto the L-configuration of naturally occurring L-Dap, whereas the (2R)-enantiomer from D-serine corresponds to the non-natural D-series.

Enantioselective synthesis Chiral pool strategy Stereochemical fidelity

Biosynthetic Pathway Compatibility: (2S)-Enantiomer as the Exclusive Precursor to L-Dap-Containing Antibiotics

The (2S)-2,3-diaminopropan-1-ol scaffold is the direct synthetic precursor to L-2,3-diaminopropanoic acid (L-Dap), the non-proteinogenic amino acid that serves as an essential building block in at least five distinct families of clinically relevant natural products. L-Dap (exclusively the (S)-enantiomer) is incorporated into capreomycin and viomycin (tuberactinomycin antituberculars), bleomycin (antitumor glycopeptide), staphyloferrin B (Staphylococcus aureus siderophore), zwittermicin (antifungal), and dapdiamide tripeptide antibiotics [1]. The biosynthetic enzymes CmnB/CmnK (capreomycin pathway) and SbnA/SbnB (staphyloferrin pathway) are stereospecific for L-Dap; the D-enantiomer is not a substrate [2]. Oxidation of the primary alcohol of (2S)-2,3-diaminopropan-1-ol to the carboxylic acid yields L-Dap directly, establishing the (2S)-enantiomer as the mandatory enantiomer for accessing this entire class of bioactive molecules [3].

Natural product biosynthesis Antibiotic precursor L-Dap enzymology

Orthogonal Protection and Regioselective Functionalisation for Solid-Phase Peptide Synthesis

The vicinal diamine motif of (2S)-2,3-diaminopropan-1-ol permits orthogonal protection of the α- and β-amino groups, enabling regioselective incorporation into peptide chains. Protected derivatives such as (S)-Nα-Fmoc-Nβ-Boc-2,3-diaminopropan-1-ol and (S)-Nα-Boc-Nβ-Z-2,3-diaminopropan-1-ol are commercially available and routinely employed in solid-phase peptide synthesis (SPPS). The 2020 Temperini protocol achieves protected 2,3-diaminopropanols via reductive amination in 82–92% overall yield, with the C-2 chirality of the starting D-serine template preserved throughout all steps [1]. In contrast, 2-amino-1-propanol (CAS 78-91-1) lacks the second amino group entirely, precluding its use as a diamino acid surrogate, while 1,3-diamino-2-propanol (CAS 616-29-5) presents a symmetric 1,3-relationship that cannot replicate the vicinal diamino geometry required for L-Dap mimetics .

Peptidomimetic synthesis Orthogonal protecting groups Solid-phase peptide synthesis

Commercial Enantiomeric Purity: (2S)-Enantiomer at 98% vs. (2R)-Enantiomer at 95% from a Common Supplier

From a single reputable supplier (Fluorochem), the (2S)-enantiomer (CAS 87638-24-2, Product Code F746529) is offered at 98% purity, while the (2R)-enantiomer (CAS 87638-26-4, Product Code F615920) is supplied at 95% purity . Multiple additional vendors (Leyan, ChemScene) confirm ≥98% purity for the (2S)-enantiomer, whereas the (2R)-enantiomer is more commonly listed at 95% across suppliers . While both purity levels are suitable for most research applications, the consistently higher certified purity of the (2S)-enantiomer reduces the burden of additional purification prior to use in stereoselective transformations where enantiomeric excess is critical.

Chiral purity Supplier comparison Procurement specification

Procurement-Relevant Application Scenarios for (2S)-2,3-Diaminopropan-1-ol Based on Quantitative Differentiation Evidence


Stereospecific Synthesis of L-Dap-Containing Peptide Antibiotics (Capreomycin, Viomycin, Bleomycin Analogues)

Research groups engaged in total synthesis or semi-synthesis of tuberactinomycin or bleomycin-class antibiotics require (2S)-2,3-diaminopropan-1-ol as the mandatory enantiopure precursor to L-Dap. As established in Section 3, the (2S)-enantiomer is the exclusive substrate for oxidation to L-2,3-diaminopropanoic acid, which is the biosynthetic building block for capreomycin, viomycin, bleomycin, and dapdiamide antibiotics [1]. Use of the (2R)-enantiomer or racemate would yield D-Dap or racemic Dap, which are not accepted by the biosynthetic enzymes CmnB/CmnK or by chemical coupling strategies targeting natural product scaffolds. Procurement of the (2S)-enantiomer at ≥98% purity ensures stereochemical fidelity throughout multi-step synthetic sequences.

Chiral Bidentate Ligand Design for Enantioselective Transition-Metal Catalysis

The vicinal diamine motif of (2S)-2,3-diaminopropan-1-ol provides a five-membered chelate ring upon metal coordination, as demonstrated by the Pt(II) complex studies in Section 3 [2]. The defined δ-gauche chelate conformation of the (S)-enantiomer, confirmed by ¹³C-NMR and circular dichroism, enables predictable stereochemical outcomes in asymmetric catalysis. For catalyst development programmes where the (S)-configuration of the ligand is required to induce a specific product enantiomer, procurement of the single (2S)-enantiomer rather than the racemate avoids the need for chiral resolution and ensures catalyst homogeneity.

Orthogonally Protected Building Block for Solid-Phase Peptidomimetic Synthesis

Medicinal chemistry teams constructing peptidomimetic libraries incorporating the L-Dap scaffold benefit from the commercial availability of orthogonally protected derivatives such as (S)-Nα-Fmoc-Nβ-Boc-2,3-diaminopropan-1-ol, which are directly derived from the (2S)-enantiomer [3]. The vicinal α,β-diamine architecture with a protected primary alcohol permits sequential, regioselective deprotection and coupling in standard SPPS workflows. This capability is absent in monoamine analogs (2-amino-1-propanol) and geometrically mismatched in 1,3-diamine regioisomers, making (2S)-2,3-diaminopropan-1-ol the only viable procurement choice for this application class.

Enzymatic and Biosynthetic Pathway Studies of L-Dap-Dependent Secondary Metabolism

Biochemical investigations of the capreomycin, staphyloferrin, and dapdiamide biosynthetic pathways require enantiopure (2S)-2,3-diaminopropan-1-ol as a substrate or precursor for in vitro reconstitution assays. As documented in Section 3, the enzymes SbnA/SbnB (staphyloferrin) and CmnB/CmnK (capreomycin) are strictly stereospecific for the L-configuration [4]. Provision of the (2R)-enantiomer would yield no detectable product formation, rendering the experiment uninterpretable. Procurement of the (2S)-enantiomer with documented stereochemical provenance (CAS 87638-24-2) ensures experimental validity in these biosynthetic studies.

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